Cas no 866136-18-7 (2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine)
2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-[(2-methylpropyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
- CHEMBL1324475
- MLS000327671
- 2-(2-methylpropylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine
- 8J-533S
- AKOS005103133
- HMS2415L06
- 2-(isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine
- 866136-18-7
- SMR000180673
- 2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine
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- Inchi: 1S/C15H15F3N2S/c1-10(2)9-21-14-19-7-12(8-20-14)11-4-3-5-13(6-11)15(16,17)18/h3-8,10H,9H2,1-2H3
- InChI Key: GASDPMPZCJJZIN-UHFFFAOYSA-N
- SMILES: S(C1N=CC(=CN=1)C1C=CC=C(C(F)(F)F)C=1)CC(C)C
Computed Properties
- Exact Mass: 312.09080415g/mol
- Monoisotopic Mass: 312.09080415g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 51.1Ų
2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659619-1mg |
2-(Isobutylthio)-5-(3-(trifluoromethyl)phenyl)pyrimidine |
866136-18-7 | 98% | 1mg |
¥428.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659619-2mg |
2-(Isobutylthio)-5-(3-(trifluoromethyl)phenyl)pyrimidine |
866136-18-7 | 98% | 2mg |
¥619.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659619-5mg |
2-(Isobutylthio)-5-(3-(trifluoromethyl)phenyl)pyrimidine |
866136-18-7 | 98% | 5mg |
¥661.00 | 2024-04-27 |
2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine
Professional Introduction to 2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine (CAS No. 866136-18-7)
2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 866136-18-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This pyrimidine derivative has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research and development in recent years.
The molecular structure of this compound consists of a pyrimidine core substituted with an isobutylsulfanyl group at the 2-position and a phenyl ring bearing a trifluoromethyl group at the 3-position. The presence of these functional groups imparts distinct electronic and steric properties to the molecule, which are critical in determining its interactions with biological targets. The isobutylsulfanyl moiety, in particular, is known for its ability to enhance solubility and metabolic stability, while the trifluoromethyl group is frequently employed to improve binding affinity and selectivity in drug design.
In recent years, there has been growing interest in developing novel pyrimidine-based compounds for their potential applications in oncology, inflammation, and other therapeutic areas. The combination of the isobutylsulfanyl and trifluoromethyl groups in 2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine suggests that it may exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, studies have shown that pyrimidine derivatives can target kinases and other enzymes that play a crucial role in cancer progression.
The synthesis of 2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been utilized to construct the complex molecular framework efficiently. These synthetic strategies not only enhance the scalability of production but also allow for the introduction of additional modifications to fine-tune the biological properties of the compound.
Evaluation of the pharmacological profile of 2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzymes with high selectivity, suggesting potential therapeutic applications. For example, preliminary data indicate that this compound may interfere with signaling pathways involved in cell proliferation and survival, making it a candidate for further investigation as an anti-cancer agent.
The impact of the isobutylsulfanyl group on the pharmacokinetic properties of the molecule has also been a focus of research. This group is known to improve oral bioavailability by enhancing lipid solubility and reducing metabolic degradation. Additionally, computational modeling studies have been employed to predict how structural modifications might affect binding affinity andADME (Absorption, Distribution, Metabolism, and Excretion) properties. These insights are invaluable for optimizing lead compounds toward clinical development.
In conclusion, 2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological activities. The integration of cutting-edge synthetic techniques with rigorous pharmacological evaluation has positioned this compound as a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing unmet medical needs across various disease indications.
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